

Technical Guide: 1-[(S)-1-Phenylethyl]piperidine-4-one

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Compound of Interest

Compound Name:	1-[(S)-1-Phenylethyl]piperidine-4-one
CAS No.:	36482-37-8
Cat. No.:	B1610163

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Physicochemical Profile, Asymmetric Synthesis, and Application as a Chiral Auxiliary[1][2][3]

Executive Summary

1-[(S)-1-Phenylethyl]piperidine-4-one is a specialized chiral building block used primarily in the asymmetric synthesis of piperidine-based alkaloids and pharmaceutical intermediates.[1][2][3] Unlike its achiral isomer N-phenethyl-4-piperidone (NPP)—a regulated precursor associated with fentanyl production—this chiral variant serves as a stereochemical control element.[1][2][3] The (

)-1-phenylethyl moiety acts as a chiral auxiliary, directing the stereoselectivity of subsequent functionalizations at the piperidine ring (typically at the

-positions) before being cleaved.[2][3] This guide details its molecular properties, synthesis via the double Michael addition, and its role in generating enantiopure therapeutic candidates.[3]

Part 1: Physicochemical Profile[1][2][3]

The molecular weight of **1-[(S)-1-Phenylethyl]piperidine-4-one** is 203.28 g/mol .^{[1][2][3]} It is a structural isomer of the controlled substance NPP, sharing the same elemental formula but differing in the branching of the ethyl linker, which confers chirality.^[3]

Table 1: Fundamental Constants

Property	Value	Notes
Molecular Weight	203.28 g/mol	Calculated based on
Molecular Formula		Isomeric with N-phenethyl-4-piperidone
CAS Number	53963-10-3	Generic (racemic/unspecified); ()-isomer specific entries vary by vendor
Chiral Center	()-configuration	Located at the benzylic carbon (-methylbenzyl group)
Physical State	Viscous Oil / Low-melting Solid	Typically isolated as an oil; salts (HCl) are solids
Solubility	Organic Solvents	Soluble in DCM, MeOH, EtOAc; low water solubility (free base)
pKa (Calc.)	~8.5	Typical for tertiary piperidine amines

Structural Distinction (Critical for Compliance):

- Target Molecule: N-CH(CH
)Ph (Branched, Chiral).^{[2][3]} Used for asymmetric synthesis.^{[2][3][4]}
- Regulated Isomer (NPP): N-CH

CH

Ph (Linear, Achiral).[2][3] Precursor for fentanyl.[2][3][5][6][7]

- Note: While the chiral isomer is primarily a research tool, researchers must verify local regulations as structural similarity to NPP can trigger automated compliance flags.[3]

Part 2: Synthetic Pathways & Stereochemical Control[1][2][3]

The synthesis of **1-[(S)-1-Phenylethyl]piperidine-4-one** relies on a convergent "one-pot" double Michael addition followed by Dieckmann cyclization.[1][2][3] This method, often adapted from the Robinson-Schöpf reaction, utilizes the chiral pool material (

)-(-)-1-Phenylethylamine to install the stereocenter at the onset.[1][2][3]

2.1 The Double Michael Addition Protocol

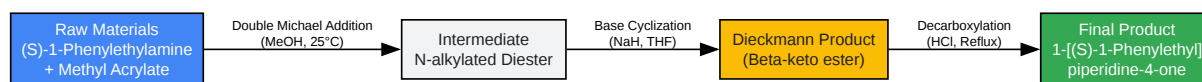
The reaction involves the condensation of the primary chiral amine with two equivalents of an acrylate ester (typically methyl or ethyl acrylate), followed by base-mediated cyclization and decarboxylation.[3]

Step-by-Step Methodology:

- Michael Addition: ()-1-Phenylethylamine is dissolved in methanol.[1][2][3] Methyl acrylate (2.2 equiv) is added dropwise at 0°C to prevent polymerization.[2][3] The mixture is stirred at room temperature for 24–48 hours to form the intermediate tertiary amine diester.[3]
- Dieckmann Cyclization: The diester is treated with a strong base (e.g., Sodium hydride or Sodium alkoxide) in an aprotic solvent (THF or Toluene) to effect ring closure, yielding the -keto ester.[3]
- Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the final 4-piperidone.[3]

2.2 Visualization of Synthesis Logic

The following diagram illustrates the material flow and critical control points in the synthesis.



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Figure 1: Synthetic workflow for the construction of the chiral piperidone core.

Part 3: Analytical Characterization[1][2][3]

Validating the identity and enantiomeric purity of the compound is essential, particularly to ensure the chiral center has not racemized during the high-temperature decarboxylation step.

[3]

3.1 Nuclear Magnetic Resonance (NMR)

- NMR (CDCl₃)

): The diagnostic signal is the quartet for the benzylic proton (

-CH

) around

3.6–4.0 ppm and the doublet for the methyl group (

) around

1.4 ppm.[3] The piperidine ring protons appear as multiplets between

2.4–2.8 ppm.[2][3]

- Stereochemical Integrity: Racemization is rare under standard conditions, but if suspected, the addition of a chiral shift reagent (e.g., Eu(hfc)

) can split the methyl doublet if the (

)-enantiomer is present.[3]

3.2 Chromatographic Purity[1][2][3]

- HPLC: Use a chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[1][2][3]
- Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 or 95:[3]5) with 0.1% Diethylamine to suppress tailing of the basic amine.[3]
- Success Criterion:

ee (enantiomeric excess) is required for use as a high-fidelity chiral auxiliary.[1][2][3]

Part 4: Application in Asymmetric Medicinal Chemistry[1][2][3]

The primary value of **1-[(S)-1-Phenylethyl]piperidine-4-one** lies in its ability to transfer chirality to the piperidine ring.[1][2][3] The bulky (

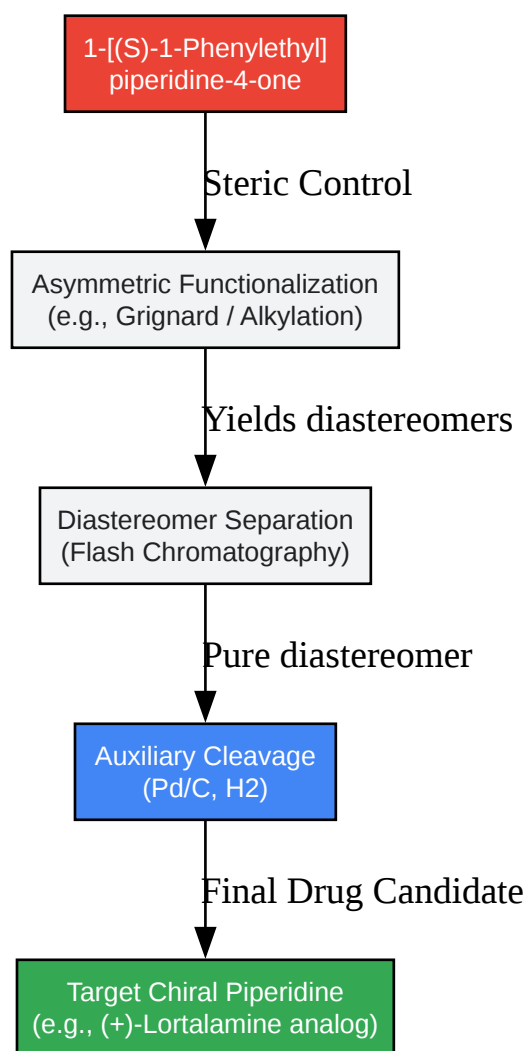
)-phenylethyl group blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.[3]

4.1 The "Chiral Auxiliary" Workflow

- Induction: The ketone is functionalized (e.g., via enolate alkylation or Grignard addition).[2][3] The existing chiral center on the nitrogen influences the stereochemistry of the new bond formation at C2, C3, or C4.[3]
- Separation: Diastereomers formed are often separable by standard flash chromatography (unlike enantiomers).[2][3]
- Cleavage: Once the desired stereocenters on the ring are established, the ()-phenylethyl group is removed via catalytic hydrogenolysis (, Pd/C) or transfer hydrogenation, yielding the chiral piperidine secondary amine.[3]

4.2 Pathway Visualization: Alkaloid Synthesis

This molecule is a precursor for Lortalamine analogs and Myrtine alkaloids.[2][3]



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Figure 2: The role of the title compound as a temporary chiral scaffold in drug discovery.

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